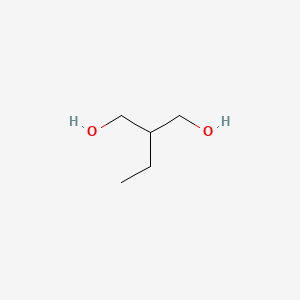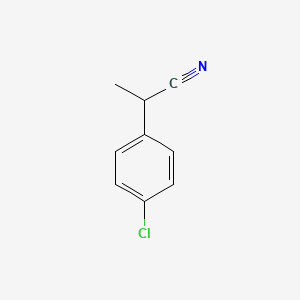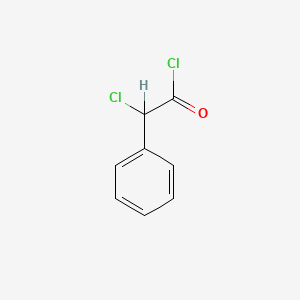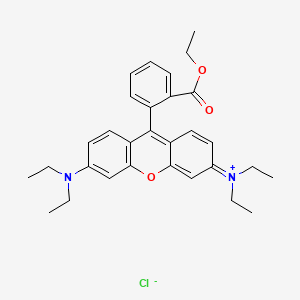
Basic violet 11
Vue d'ensemble
Description
Basic Violet 11, also referred to as Crystal Violet, is a versatile dye extensively utilized in numerous scientific experiments and applications . It belongs to the triphenylmethane dye family and plays a crucial role in synthesizing other dyes and pigments . Being a cationic dye, it carries a positive charge at its center . This dye finds extensive use in biochemistry, immunohistochemistry, and various scientific experiments, as well as histological staining and fluorescence-based detection .
Synthesis Analysis
The synthesis of Basic Violet 11 involves a condensation reaction between M-hydroxybenzoic diethylaniline and phthalic anhydride with 98% of sulfuric acid . The condensate is dissolved in alkali, and the pH value of the medium condition of the alkali dissolution is between 11 and 12 . The crystallization temperature of the alkali dissolution is from 40 to 60 DEG C, and crystals are washed by water to obtain a color base .Molecular Structure Analysis
The molecular formula of Basic Violet 11 is C30H35ClN2O3 . It has a molecular weight of 507.07 . The structure of Basic Violet 11 depends on pH, making it a valuable acid-base indicator as well as an excellent dye .Chemical Reactions Analysis
In strongly basic solutions, the bright color of Basic Violet 11 slowly fades and the solution becomes colorless . The kinetics of this “fading” reaction can be analyzed by measuring the color intensity or “absorbance” of the solution versus time to determine the rate law .Physical And Chemical Properties Analysis
Basic Violet 11 is soluble in water for a palm red fluorescent light purple solution, soluble in ethanol with scarlet fluorescent red solution . The strong sulfuric acid for green light yellow, diluted in red . The dye solution to join a red hydrochloric acid .Applications De Recherche Scientifique
Photocatalytic Degradation
Basic Violet 11, also known as Crystal Violet, has been studied for its degradation in aqueous solutions. Research by Sahoo, Gupta, and Pal (2005) explored the photocatalytic degradation of this dye using Ag-doped TiO2 under UV and simulated solar light. The study found that Ag-doped TiO2 was slightly more efficient for dye degradation, offering a potential method for treating effluents containing this dye (Sahoo, Gupta, & Pal, 2005).
Bioremoval with Microorganisms
Arunarani et al. (2013) investigated the removal of Basic Violet 11 using the microorganism Pseudomonas putida. This study highlighted the microbe's capability to adsorb and remove the dye from aqueous solutions, demonstrating a biological approach to dye pollution management (Arunarani et al., 2013).
Application in Solar Cell Manufacturing
Basic Violet 11 has also been explored for its use in the manufacture of solar cells. Badran and Badran (2013) conducted experimental work to discuss the results of using this dye in solar cells, finding it to have high durability and a high melting point, which could make it a suitable candidate for dye-sensitized solar cells (Badran & Badran, 2013).
Adsorption Studies
Research by Adak, Bandyopadhyay, and Pal (2006) focused on the use of surfactant-modified alumina for the removal of Basic Violet 11 from wastewater. This study provides insight into the potential of using modified adsorbents for the efficient removal of such dyes from wastewater (Adak, Bandyopadhyay, & Pal, 2006).
Electrical and Dielectric Properties
Mansour, Yahia, and Yakuphanoglu (2010) investigated the electrical and dielectrical properties of Basic Violet 11. Their findings suggest that this dye is an organic semiconductor with a temperature-dependent dielectric relaxation mechanism, opening up potential applications in electronic devices (Mansour, Yahia, & Yakuphanoglu, 2010).
Safety And Hazards
Basic Violet 11 is harmful if swallowed and may cause stomach discomfort . It may cause respiratory irritation and may cause irritation to eyes . It may also cause skin irritation in sensitive individuals . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Orientations Futures
Basic Violet 11 finds multiple applications in scientific research, including biochemistry, immunohistochemistry, histological staining, and fluorescent detection . Its usage extends to studying the structure, function, and quantification of proteins, enzymes, and other molecules in diverse biological samples . Furthermore, it aids in exploring cell signaling pathways and other cellular processes . It is mainly used for paper, manufacture color dye settles organic pigments .
Propriétés
IUPAC Name |
[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N2O3.ClH/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;/h11-20H,6-10H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMUTMXUMSRKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051737 | |
| Record name | C.I.Basic Violet 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Basic violet 11 | |
CAS RN |
2390-63-8 | |
| Record name | Rhodamine 3B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Violet 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Basic Violet 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



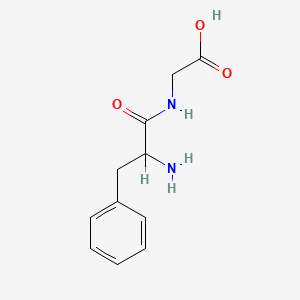
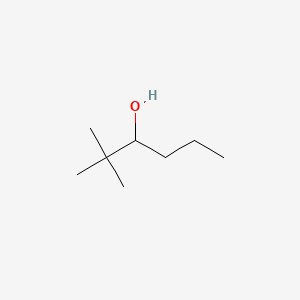
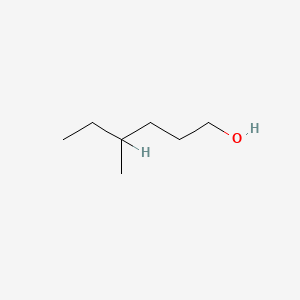
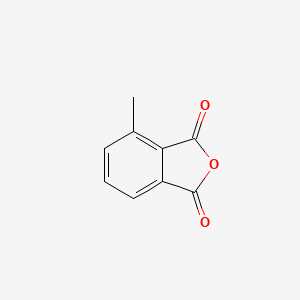
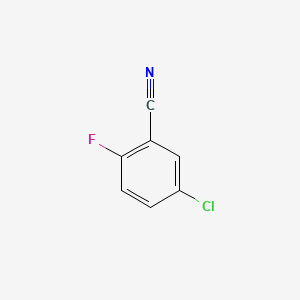
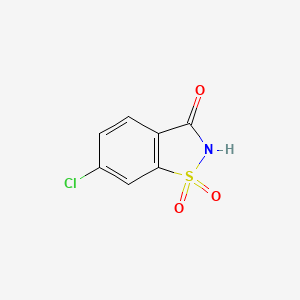
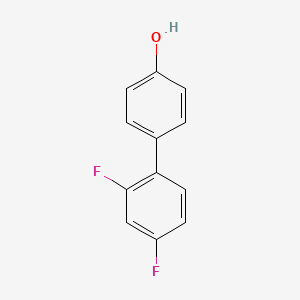
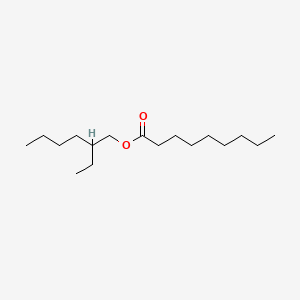
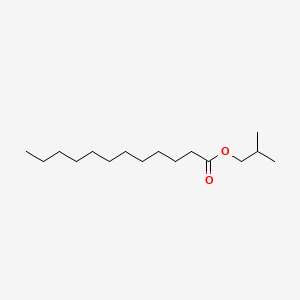
![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)

